2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol
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Overview
Description
2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol is a complex organic compound with the molecular formula C₁₇H₁₆Br₂N₂O. It features a phenanthridine core structure with bromine substitutions, making it a unique and interesting molecule for various scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol typically involves multiple steps, including the bromination of phenanthridine and subsequent coupling reactions. One common method is the Suzuki–Miyaura coupling, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, optimized for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine sites, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol involves its interaction with specific molecular targets and pathways. The bromine substitutions and phenanthridine core allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to fully elucidate these mechanisms .
Comparison with Similar Compounds
Similar Compounds
1-Butanol, 2-amino-: A simpler analog with similar functional groups but lacking the phenanthridine core.
Phenanthridine derivatives: Compounds with similar core structures but different substitutions.
Uniqueness
2-[(3,8-Dibromophenanthridin-6-yl)amino]butan-1-ol is unique due to its specific bromine substitutions and the presence of both amino and hydroxyl functional groups. This combination of features makes it particularly versatile for various applications in research and industry.
Properties
CAS No. |
38040-75-4 |
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Molecular Formula |
C17H16Br2N2O |
Molecular Weight |
424.1 g/mol |
IUPAC Name |
2-[(3,8-dibromophenanthridin-6-yl)amino]butan-1-ol |
InChI |
InChI=1S/C17H16Br2N2O/c1-2-12(9-22)20-17-15-7-10(18)3-5-13(15)14-6-4-11(19)8-16(14)21-17/h3-8,12,22H,2,9H2,1H3,(H,20,21) |
InChI Key |
OMXCYYDRTRHWFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1=C2C=C(C=CC2=C3C=CC(=CC3=N1)Br)Br |
Origin of Product |
United States |
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